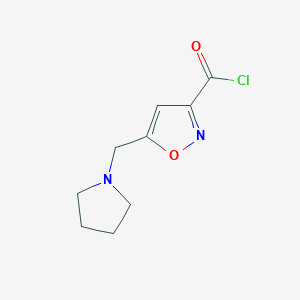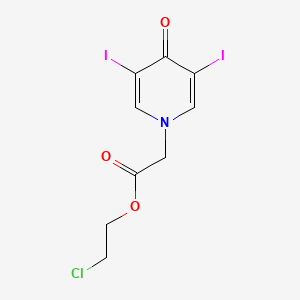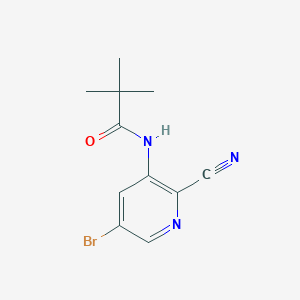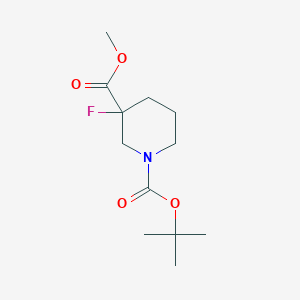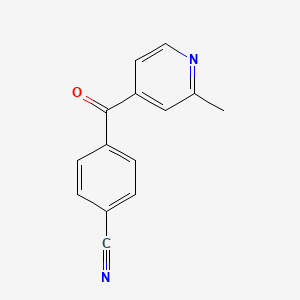
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose
Übersicht
Beschreibung
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose is a derivative of D-glucose, where the hydroxyl groups at positions 1, 3, 4, and 6 are acetylated, and the hydroxyl group at position 2 is replaced by an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose typically involves the following steps:
Acetylation: D-glucose is first acetylated using acetic anhydride in the presence of a catalyst such as pyridine to protect the hydroxyl groups.
Iodination: The acetylated glucose is then subjected to iodination. This can be achieved using reagents like iodine and a suitable oxidizing agent, such as triphenylphosphine, under controlled conditions to replace the hydroxyl group at position 2 with an iodine atom.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as azides or thiols, under appropriate conditions.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Deacetylation: The acetyl groups can be removed under acidic or basic conditions to yield the corresponding deacetylated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol.
Deacetylation: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium methoxide).
Major Products
Substitution: Formation of 2-azido-2-deoxy or 2-thio-2-deoxy derivatives.
Reduction: Formation of 2-deoxy-D-glucopyranose.
Deacetylation: Formation of D-glucopyranose derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose has several applications in scientific research:
Synthetic Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosylated compounds.
Biological Studies: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose involves its ability to participate in various chemical reactions due to the presence of the iodine atom and acetyl groups. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The acetyl groups protect the hydroxyl groups during reactions and can be removed to expose reactive sites for further chemical modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-glucopyranose: Similar structure but with an amino group instead of an iodine atom.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose: Contains an azido group instead of an iodine atom.
2-Acetamido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-glucopyranose: Features an acetamido group at position 2.
Uniqueness
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications where iodine’s reactivity is advantageous.
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQRSYVDKIOQHJ-GNMOMJPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723500 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95672-63-2 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




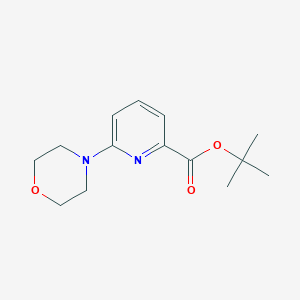

![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane](/img/structure/B1441270.png)
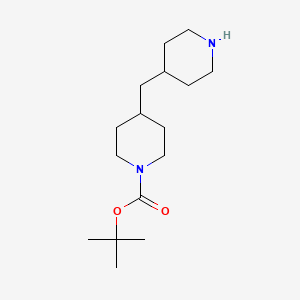
![5-Fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1441274.png)
